molecular formula C20H28ClN3O3 B2792131 N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide CAS No. 953200-62-9

N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide

Cat. No.: B2792131
CAS No.: 953200-62-9
M. Wt: 393.91
InChI Key: IOUJKEFLRVVCRC-UHFFFAOYSA-N
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Description

N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide is a complex organic compound that features a piperidine ring, a methoxyphenyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the aromatic ring and piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclohexylpiperidin-4-yl)methyl)oxalamide
  • N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)acetamide

Uniqueness

N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN3O3/c1-27-18-7-6-15(21)12-17(18)23-20(26)19(25)22-13-14-8-10-24(11-9-14)16-4-2-3-5-16/h6-7,12,14,16H,2-5,8-11,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUJKEFLRVVCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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